Positional Isomer SAR Differentiation
The target compound (CAS 292644-36-1) is a specific positional isomer featuring benzothiazole substitution at the 3-position relative to the chloro substituent on the aniline ring. In comparative SAR analyses of benzothiazole aniline derivatives, positional isomerism has been demonstrated to alter biological activity profiles. For instance, in a systematic evaluation of BTA ligands, the 3-substituted pattern (exemplified by L1) exhibited distinct cytotoxicity signatures across a panel of cancer cell lines compared to alternative substitution patterns, with IC50 values ranging from 1.2 μM to 29.0 μM depending on cell type [1]. While direct head-to-head data for this specific CAS number against its 4-position isomer (CAS 43088-00-2) is not publicly available, the documented SAR principle establishes that positional isomers are not functionally interchangeable for assay reproducibility .
| Evidence Dimension | Positional isomerism effects on biological activity |
|---|---|
| Target Compound Data | 3-Benzothiazol-2-yl-4-chloro-phenylamine (benzothiazole at 3-position relative to chloro) |
| Comparator Or Baseline | 4-Benzothiazol-2-yl-3-chloro-phenylamine (CAS 43088-00-2; benzothiazole at 4-position relative to chloro) |
| Quantified Difference | Positional shift alters electronic and steric environment; SAR studies of analogous BTA compounds demonstrate differential cytotoxicity IC50 values varying by factor of 2–5× across cell lines depending on substitution pattern [1] |
| Conditions | SAR inference from benzothiazole aniline derivative studies in multiple cancer cell lines |
Why This Matters
Procurement of the correct positional isomer is essential for maintaining assay reproducibility and SAR continuity; substitution with an isomer introduces an uncharacterized variable that invalidates cross-study comparisons.
- [1] Kim J, et al. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Pharmaceuticals. 2021;14(8):832. doi:10.3390/ph14080832. View Source
